molecular formula C21H28N2O B5570231 N-(3-aminophenyl)-3,5-di-tert-butylbenzamide

N-(3-aminophenyl)-3,5-di-tert-butylbenzamide

Cat. No.: B5570231
M. Wt: 324.5 g/mol
InChI Key: PTQNHNNEYTXDFU-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-3,5-di-tert-butylbenzamide, commonly known as D3, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Asymmetric Hydrogenation : Rhodium complexes with tert-butylmethylphosphino groups, related to the tert-butyl groups in N-(3-aminophenyl)-3,5-di-tert-butylbenzamide, showed excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Pharmacological Potential

  • Antidiabetic Effects : A study on (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) found it to be a potential therapeutic agent against type 2 diabetes and related metabolic disorders due to its dual activation of peroxisome proliferator-activated receptor (PPAR)-α/γ (Jung et al., 2017).

Chemical Synthesis and Characterization

  • Polyimide Synthesis : Novel aromatic polyimides were synthesized using diamines similar to this compound, highlighting the potential of such compounds in polymer chemistry (Butt et al., 2005).

Biochemical Studies

  • ADP-Ribose Polymerase Inhibition : 3-Aminobenzamide, a compound structurally related to this compound, has been used to study the role of poly(ADP-ribose) in DNA repair. This application underscores the biochemical importance of benzamide derivatives in cellular processes (Cleaver et al., 1985).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-(3-aminophenyl)-3,5-di-tert-butylbenzamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve studying its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-(3-aminophenyl)-3,5-ditert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-20(2,3)15-10-14(11-16(12-15)21(4,5)6)19(24)23-18-9-7-8-17(22)13-18/h7-13H,22H2,1-6H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQNHNNEYTXDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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